Decarbamoylgonyautoxin 2

Übersicht

Beschreibung

Decarbamoylgonyautoxin-2 is a naturally occurring marine toxin belonging to the group of paralytic shellfish toxins. It is produced by certain species of marine dinoflagellates, such as Alexandrium and Gonyaulax. These toxins can accumulate in shellfish, posing a risk to human health when consumed. The molecular formula of Decarbamoylgonyautoxin-2 is C9H16N6O7S, and it has a molecular weight of 352.3243 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Decarbamoylgonyautoxin-2 typically involves the use of L-serine methyl ester as a starting material. The process includes several steps:

Ring Closure: L-serine methyl ester is treated with an aldehyde to form a ring structure.

Deprotection: The formed allyl is deprotected using a reagent such as SO3CH2CCl3.

Industrial Production Methods: the compound can be isolated and purified from marine dinoflagellates using techniques such as liquid chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Decarbamoylgonyautoxin-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of Decarbamoylgonyautoxin-2, which may have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Bioassays for Detection

The development of bioassays for detecting dcGTX2 is critical for monitoring PSP in shellfish. A carbamoylase-based enzymatic assay has been established to detect various paralytic shellfish toxins, including dcGTX2. This assay utilizes a potentiometric sensor to quantify the enzymatic products resulting from the hydrolysis of gonyautoxins, demonstrating sensitivity and specificity for detecting these toxins in contaminated bivalves .

Therapeutic Uses

Recent studies suggest potential therapeutic applications for gonyautoxins and their derivatives in treating conditions characterized by muscle hypertonicity. For example, local administration of gonyautoxin 2 has been shown to reduce anal tone significantly in clinical settings, indicating its potential use in managing anal fissures and other related disorders . The efficacy of such treatments highlights the need for further investigation into the safe application of these neurotoxins in medicine.

Drug Development

The conversion of gonyautoxins to neosaxitoxin (neoSTX) is an area of active research, with implications for drug development. Methods have been developed to prepare neoSTX from gonyautoxins on a preparative scale, which could serve as an active pharmaceutical ingredient (API) due to its distinct pharmacological properties compared to its parent compounds . Understanding the stability and efficacy of these compounds is essential for their future use in clinical applications.

Detection in Marine Ecosystems

The presence of dcGTX2 in marine environments poses significant ecological risks. Monitoring programs are critical for assessing the levels of this toxin in coastal waters and bivalve populations. Studies have documented the production of dcGTX2 by certain cyanobacteria, emphasizing the need for ongoing surveillance to prevent public health risks associated with PSP .

Impact on Aquaculture

Aquaculture operations must be vigilant regarding the presence of dcGTX2 and related toxins in harvested shellfish. The establishment of regulatory limits and rapid detection methods is vital for ensuring seafood safety and protecting consumer health.

Data Table: Summary of Research Findings on Decarbamoylgonyautoxin 2

Case Studies

-

Case Study 1: Bioassay Development

A study aimed at developing a carbamoylase-based bioassay demonstrated successful detection of GTX5 through enzymatic conversion to dcSTX, showcasing the assay's potential for monitoring PSP toxins in bivalves . -

Case Study 2: Clinical Application

In a clinical trial involving healthy adults, local administration of gonyautoxin 2 resulted in significant relaxation of anal sphincter muscles, indicating its potential as a treatment for conditions like anal fissures .

Wirkmechanismus

Decarbamoylgonyautoxin-2 exerts its effects by blocking voltage-gated sodium channels in nerve cells. This inhibition prevents the normal flow of sodium ions, leading to a disruption in nerve signal transmission. The molecular targets include the sodium channels, and the pathways involved are related to the inhibition of action potentials in neurons .

Vergleich Mit ähnlichen Verbindungen

Gonyautoxin-1 and Gonyautoxin-3: These compounds are structurally similar to Decarbamoylgonyautoxin-2 and share similar toxicological properties.

Saxitoxin: Another paralytic shellfish toxin with a similar mechanism of action but different structural features.

Neosaxitoxin: A derivative of saxitoxin with distinct chemical properties and biological effects.

Uniqueness: Decarbamoylgonyautoxin-2 is unique due to its specific structural features and its distinct role in the marine toxin profile. Its ability to block sodium channels with high specificity makes it a valuable compound for research and analytical purposes .

Biologische Aktivität

Decarbamoylgonyautoxin 2 (dcGTX2) is a member of the gonyautoxin family, which are potent neurotoxins produced by certain dinoflagellates, particularly those belonging to the genus Alexandrium. These toxins are primarily associated with paralytic shellfish poisoning (PSP), a serious health risk for humans consuming contaminated shellfish. This article delves into the biological activity of dcGTX2, exploring its mechanisms of action, metabolic pathways, and implications for environmental toxicology.

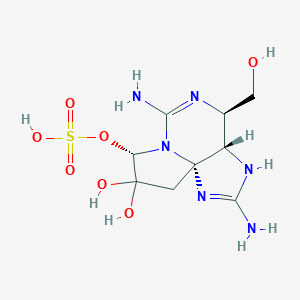

Chemical Structure and Properties

This compound is structurally related to gonyautoxins and saxitoxins, sharing similar features that contribute to its biological activity. It is characterized by the removal of a carbamoyl group from gonyautoxin, which alters its interaction with ion channels in nerve cells.

The primary mechanism of action for dcGTX2 involves the blockade of voltage-gated sodium channels (VGSCs) in neuronal tissues. This inhibition prevents sodium influx into cells, leading to:

- Neurotoxicity : Disruption of action potentials in neurons.

- Muscle Paralysis : Impairment of neuromuscular transmission, which can result in respiratory failure and death if exposure levels are high.

Research indicates that dcGTX2 exhibits a potency comparable to other PSP toxins like saxitoxin (STX) and gonyautoxin-3 (GTX3), making it a significant concern in toxicological assessments .

Metabolism and Biotransformation

The metabolism of dcGTX2 involves enzymatic reactions that modify its structure, impacting its toxicity. Key studies have identified sulfotransferases that catalyze the sulfation of gonyautoxins, including dcGTX2. These enzymes facilitate the conversion of gonyautoxins into less toxic metabolites through processes such as:

- Sulfation : The addition of sulfate groups to enhance solubility and excretion.

- Hydrolysis : The conversion of gonyautoxins into decarbamoyl forms through enzymatic action .

Enzymatic Activity Overview

| Enzyme Type | Substrate | Product | Activity Level |

|---|---|---|---|

| Sulfotransferase | Gonyautoxin 2/3 | C1/C2 | High |

| Carbamoylase | GTX5 | dcGTX2 | Moderate |

Toxicological Studies

Numerous studies have assessed the toxicity of dcGTX2 in various biological systems. For instance:

- In Vitro Studies : Cell-based assays using neuronal cell lines have demonstrated that dcGTX2 significantly reduces cell viability at concentrations that mimic environmental exposure levels .

- In Vivo Studies : Animal models exposed to dcGTX2 exhibit symptoms consistent with PSP, including muscle weakness and respiratory distress. The lethal dose (LD50) has been established in several species, highlighting its potential danger in marine ecosystems .

Environmental Impact

The presence of dcGTX2 in marine environments poses risks not only to human health but also to marine life. As dinoflagellate blooms proliferate due to nutrient loading and climate change, the potential for increased toxin production rises. Monitoring programs have been implemented in various coastal regions to assess toxin levels in shellfish and mitigate risks associated with PSP.

Case Studies

- Baltic Sea Monitoring : A study conducted in the Baltic Sea highlighted rising levels of dcGTX2 correlating with algal blooms. The research emphasized the need for regular monitoring to protect public health and maintain seafood safety standards .

- Shellfish Toxicity Assessments : Research on shellfish collected from contaminated waters showed significant concentrations of dcGTX2, prompting advisories against consumption during bloom events. The findings underscored the importance of understanding toxin dynamics in relation to environmental conditions .

Eigenschaften

IUPAC Name |

[(3aS,4R,8S,10aR)-2,6-diamino-9,9-dihydroxy-4-(hydroxymethyl)-3a,4,8,10-tetrahydro-1H-pyrrolo[1,2-c]purin-8-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N6O7S/c10-6-13-4-3(1-16)12-7(11)15-5(22-23(19,20)21)9(17,18)2-8(4,15)14-6/h3-5,16-18H,1-2H2,(H2,11,12)(H3,10,13,14)(H,19,20,21)/t3-,4-,5-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRZXCTZYCGMIE-KALNXVOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C(C(N=C(N2C(C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]23[C@H]([C@@H](N=C(N2[C@H](C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001007241 | |

| Record name | Decarbamoylgonyautoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86996-87-4 | |

| Record name | 1H,10H-Pyrrolo(1,2-c)purine-9,10,10-triol, 2,6-diamino-3a,4,8,9-tetrahydro-4-(hydroxymethyl)-, 9-(hydrogen sulfate), (3aS,4R,9R,10aS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086996874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarbamoylgonyautoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.